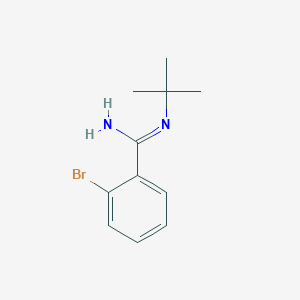
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a bromoethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid typically involves the reaction of cyclohexane-1-carboxylic acid with 2-bromoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The reaction can be carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form more complex carboxyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 2-(2-substituted-ethoxycarbonyl)cyclohexane-1-carboxylic Acid derivatives.
Reduction: Formation of 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid.
Oxidation: Formation of cyclohexane-1,2-dicarboxylic Acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester and carboxylic acid groups can undergo hydrolysis and other transformations, contributing to the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1-carboxylic Acid: Lacks the bromoethoxycarbonyl group, making it less reactive in substitution reactions.
2-(2-chloroethoxycarbonyl)cyclohexane-1-carboxylic Acid: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.
Cyclohexane-1,2-dicarboxylic Acid:
Uniqueness
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid is unique due to the presence of the bromoethoxycarbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H15BrO4 |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15BrO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h7-8H,1-6H2,(H,12,13) |
InChI-Schlüssel |
FASMJWBFIFTBBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
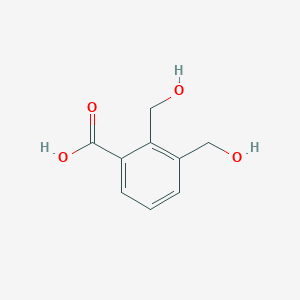
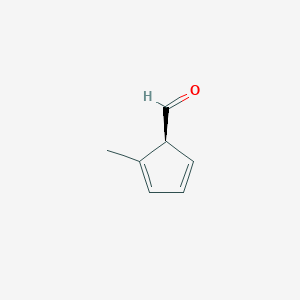
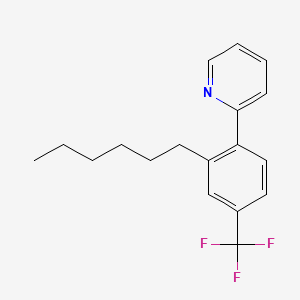

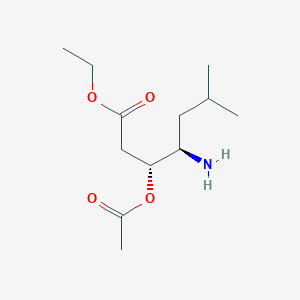
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)
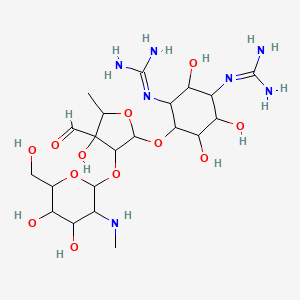
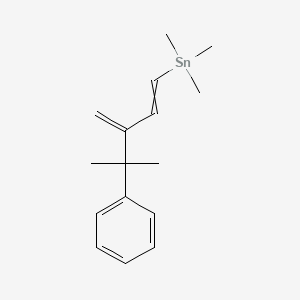
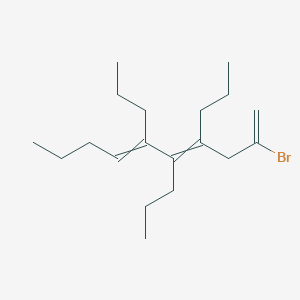
![[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate](/img/structure/B12518735.png)
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)-](/img/structure/B12518746.png)
![[(1E)-2-(benzenesulfonyl)ethenyl]benzene](/img/structure/B12518752.png)
